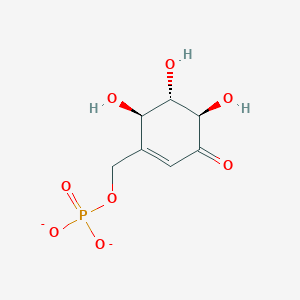

Valienone 7-phosphate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Valienone 7-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of valienone 7-phosphate; major species at pH 7.3.

Aplicaciones Científicas De Investigación

Biosynthesis and Pharmaceutical Applications

Valienone 7-phosphate(2-) plays a crucial role in the biosynthesis of validamycin and acarbose, both of which are important pharmaceutical compounds.

Validamycin A

Validamycin A is an antibiotic that serves as an α-glucosidase inhibitor, primarily used for treating diabetes. The biosynthetic pathway involves the phosphorylation of valienone to form valienone 7-phosphate(2-), which is subsequently converted into validoxylamine A, the active pharmacophore of validamycin A . The pathway is initiated by the action of specific kinases that phosphorylate valienone to its 7-phosphate derivative.

Acarbose

Acarbose is another α-glucosidase inhibitor derived from valienone 7-phosphate(2-). This compound is synthesized through a complex pathway involving multiple enzymatic steps, where valienone 7-phosphate(2-) acts as a key intermediate. Studies have shown that valienone 7-phosphate(2-) can be phosphorylated by specific kinases, leading to the production of acarbose .

Enzymatic Reactions Involving Valienone 7-phosphate(2-)

Valienone 7-phosphate(2-) is also significant in various enzymatic reactions that facilitate its conversion into other bioactive compounds.

Kinase Activity

The enzyme ValC has been identified as a C7-cyclitol kinase that phosphorylates valienone and validone to their respective 7-phosphate derivatives. This enzymatic activity has been characterized through in vitro studies, revealing that ValC selectively phosphorylates these substrates without affecting other sugars like glucose .

Case Study: Enzyme Characterization

A detailed characterization study demonstrated that ValC catalyzes the phosphorylation of valienone at the C-7 hydroxyl group, which was confirmed through NMR spectroscopy . This specificity is crucial for understanding how valienone 7-phosphate(2-) can be utilized in synthetic pathways for drug development.

Therapeutic Potential

The therapeutic implications of valienone 7-phosphate(2-) extend beyond its role as a precursor in drug synthesis.

Antidiabetic Properties

Given its involvement in the synthesis of α-glucosidase inhibitors like acarbose and validamycin A, valienone 7-phosphate(2-) holds promise for developing new antidiabetic therapies. Research indicates that compounds derived from this pathway can effectively manage blood glucose levels in diabetic patients .

Data Table: Key Characteristics and Applications

| Compound | Application | Role in Biosynthesis |

|---|---|---|

| Validamycin A | Antibiotic; α-glucosidase inhibitor | Derived from valienone 7-phosphate(2-) |

| Acarbose | Antidiabetic drug | Synthesized via valienone pathway |

| Valienone | Precursor for various kinases | Phosphorylated to form valienone 7-P |

Análisis De Reacciones Químicas

Enzyme-Catalyzed Phosphorylation

Valienone 7-phosphate(2−) is synthesized via the phosphorylation of valienone by the kinase ValC. This reaction is ATP-dependent and occurs with high specificity for the hydroxyl group at position 7 of valienone .

Key Features:

-

Catalytic Mechanism : ValC transfers the γ-phosphate of ATP to the 7-hydroxyl group of valienone, yielding valienone 7-phosphate(2−) and ADP .

-

Stereochemical Control : The reaction preserves the stereochemistry of valienone, as confirmed by NMR analysis of the product .

-

Kinetic Parameters :

Substrate Km (mM) kcat (s−1) Catalytic Efficiency (kcat/Km, mM−1·s−1) Valienone 0.019 3.5 180 Validone 0.026 7.3 286 ValC exhibits higher catalytic efficiency for validone, suggesting substrate promiscuity in related biosynthetic pathways .

Nucleotide Diphosphorylation

Valienone 7-phosphate(2−) undergoes nucleotide diphosphorylation catalyzed by ValB, a nucleotidyltransferase, to form NDP-valienol 7-phosphate (e.g., GDP-valienol 7-phosphate) .

Reaction Details:

-

Mechanism : ValB couples valienone 7-phosphate(2−) with nucleoside triphosphates (NTPs), releasing pyrophosphate (PPi) as a byproduct .

-

Substrate Specificity : ValB preferentially utilizes GTP over ATP or CTP, as shown below :

Nucleotide Specific Activity (nmol·min−1·mg−1) GTP 18.5 ± 1.2 ATP 4.1 ± 0.3 CTP 1.8 ± 0.1 -

Analytical Validation : The reaction is monitored via a coupled colorimetric assay using inorganic pyrophosphatase and purine nucleoside phosphorylase (PNP) .

Role in Biosynthetic Pathways

Valienone 7-phosphate(2−) is a critical precursor in the biosynthesis of validamycin A and acarbose:

Analytical Characterization

The compound’s structure and reactivity have been validated through:

-

NMR Spectroscopy : 1H-31P COSY NMR confirms regioselective phosphorylation at the 7-hydroxyl group .

-

Mass Spectrometry : ESI-MS shows a pseudomolecular ion at m/z 253.01187 ([M−H]−), consistent with its molecular formula C7H11O8P2− .

Industrial and Pharmacological Relevance

Valienone 7-phosphate(2−) is pivotal in microbial fermentation processes for producing antidiabetic and antifungal agents. Engineered Streptomyces strains overexpressing valC show enhanced yields of validamycin A, highlighting its biotechnological importance .

Propiedades

Fórmula molecular |

C7H9O8P-2 |

|---|---|

Peso molecular |

252.11 g/mol |

Nombre IUPAC |

[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl phosphate |

InChI |

InChI=1S/C7H11O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h1,5-7,9-11H,2H2,(H2,12,13,14)/p-2/t5-,6+,7+/m1/s1 |

Clave InChI |

OIBXQBFLSXHTEZ-VQVTYTSYSA-L |

SMILES isomérico |

C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)([O-])[O-] |

SMILES canónico |

C1=C(C(C(C(C1=O)O)O)O)COP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.